

Introduction to Orthoesters: A Gateway to Molecular Complexity

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Compound of Interest

Compound Name: **1,1,1-Trimethoxy-2-methylpropane**

Cat. No.: **B1345135**

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Orthoesters are a unique class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom, with the general formula $RC(OR')_3$ ^{[1][2]}. They can be viewed as the esters of orthoacids, which are hypothetical hydrated forms of carboxylic acids. This structural motif imparts a distinctive reactivity profile, making them valuable intermediates and reagents in a multitude of chemical transformations. Their stability under neutral and basic conditions, coupled with their facile hydrolysis in acidic media to form esters and alcohols, renders them excellent protecting groups for carboxylic acids^{[2][3]}.

Among the diverse family of orthoesters, **1,1,1-Trimethoxy-2-methylpropane** stands out due to the synthetic utility conferred by its isobutyryl core. This guide will provide a comprehensive overview of this specific compound, elucidating its various names and its role in enabling complex molecular architectures.

Nomenclature and Identification: A Compound of Many Names

A critical aspect of working with any chemical compound is the accurate identification through its various naming conventions. **1,1,1-Trimethoxy-2-methylpropane** is known by several synonyms, which can often be a source of confusion. A clear understanding of its alternative names is paramount for effective literature searching and chemical sourcing.

The systematic IUPAC name for this compound is **1,1,1-Trimethoxy-2-methylpropane**^[4]. However, it is more commonly referred to in literature and commercial catalogs by its semi-

systematic names, which are derived from the corresponding carboxylic acid (isobutyric acid).

Common Synonyms:

- Trimethyl Orthoisobutyrate[4][5][6]
- Orthoisobutyric Acid Trimethyl Ester[5]
- Propane, 1,1,1-trimethoxy-2-methyl-[7]

Below is a table summarizing the key identifiers for this compound:

Identifier	Value	Source
CAS Number	52698-46-1	[4][5][6]
Molecular Formula	C ₇ H ₁₆ O ₃	[4]
Molecular Weight	148.20 g/mol	[4]
InChIKey	BGLARIMANCDMQX-UHFFFAOYSA-N	[7]
Canonical SMILES	CC(C)C(OC)(OC)OC	[7]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and application in synthetic protocols. **1,1,1-Trimethoxy-2-methylpropane** is a colorless liquid with properties that are characteristic of small molecule orthoesters.

Property	Value
Appearance	Colorless to almost colorless clear liquid
Purity	>98.0% (GC)
Boiling Point	124.8 ± 20.0 °C at 760 mmHg
Density	0.9 ± 0.1 g/cm ³
Flash Point	34.5 ± 17.3 °C
Vapor Pressure	15.1 ± 0.2 mmHg at 25 °C

Note: The physical properties are sourced from various chemical suppliers and databases and may have slight variations.

Synthesis of 1,1,1-Trimethoxy-2-methylpropane: The Pinner Reaction

The most prevalent and historically significant method for the synthesis of orthoesters, including trimethyl orthoisobutyrate, is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile[8][9][10].

The Pinner Reaction: Mechanism and Rationale

The Pinner reaction is a robust method that proceeds in two main stages. The first stage involves the formation of an imino ester salt, often referred to as a Pinner salt, by reacting a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride[8][9]. In the second stage, the Pinner salt reacts with an excess of the alcohol to yield the orthoester[9][10]. The anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Pinner salt to an ester[8][11].

The choice of an acid catalyst, like HCl, is predicated on its ability to protonate the nitrile nitrogen, thereby activating the nitrile carbon towards nucleophilic attack by the alcohol. The low reaction temperatures often employed help to suppress the formation of byproducts, such as amides and alkyl chlorides[9].

Below is a DOT script for the mechanism of the Pinner reaction for the synthesis of trimethyl orthoisobutyrate.



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